molecular formula C52H36N2 B14126807 4,4'-Bis(4-(9H-carbazol-9-yl)styryl)-1,1'-biphenyl CAS No. 850594-34-2

4,4'-Bis(4-(9H-carbazol-9-yl)styryl)-1,1'-biphenyl

Cat. No.: B14126807
CAS No.: 850594-34-2
M. Wt: 688.9 g/mol
InChI Key: FNTXOILWZRIZJS-XPWSMXQVSA-N
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Description

4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl is an organic compound known for its unique structural properties and applications in various fields. It is a derivative of carbazole, a nitrogen-containing heterocycle, and is often used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of 9H-carbazole derivatives through a series of reactions, including nitration, reduction, and cyclization.

    Styryl Group Introduction: The next step involves the introduction of styryl groups to the carbazole derivative. This is usually achieved through a Heck reaction, where the carbazole derivative is reacted with a styrene derivative in the presence of a palladium catalyst.

    Coupling Reaction: The final step involves the coupling of the styryl-carbazole derivative with 4,4’-dibromobiphenyl using a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl primarily involves its photophysical properties. The compound exhibits strong fluorescence and high quantum yield, making it an excellent candidate for optoelectronic applications. It acts as a hole-transport material in OLEDs, facilitating the efficient transport of positive charges (holes) from the anode to the emitting layer, thereby enhancing device performance and stability .

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’'-Tris(carbazol-9-yl)triphenylamine (TCTA): Known for its use in OLEDs as a hole-transport material.

    4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: Used in organic photovoltaics and OLEDs

Uniqueness

4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl stands out due to its unique combination of high thermal stability, strong fluorescence, and excellent hole-transport properties. These characteristics make it particularly suitable for high-performance optoelectronic devices .

Properties

CAS No.

850594-34-2

Molecular Formula

C52H36N2

Molecular Weight

688.9 g/mol

IUPAC Name

9-[4-[(E)-2-[4-[4-[(E)-2-(4-carbazol-9-ylphenyl)ethenyl]phenyl]phenyl]ethenyl]phenyl]carbazole

InChI

InChI=1S/C52H36N2/c1-5-13-49-45(9-1)46-10-2-6-14-50(46)53(49)43-33-25-39(26-34-43)19-17-37-21-29-41(30-22-37)42-31-23-38(24-32-42)18-20-40-27-35-44(36-28-40)54-51-15-7-3-11-47(51)48-12-4-8-16-52(48)54/h1-36H/b19-17+,20-18+

InChI Key

FNTXOILWZRIZJS-XPWSMXQVSA-N

Isomeric SMILES

C1=CC=C2N(C3=CC=CC=C3C2=C1)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)C6=CC=C(C=C6)/C=C/C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C81

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C6=CC=C(C=C6)C=CC7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18

Origin of Product

United States

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